(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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Overview
Description
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml) and heating the mixture to reflux for 4 hours. After the reaction, the solvent is evaporated, and the residue is dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potential inhibitor of VEGFR-2 kinase, which plays a crucial role in angiogenesis and cancer progression. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but with different substituents.
Thiazolo[5,4-c]pyridine: A related compound with a thiazole ring instead of an imidazole ring.
Uniqueness
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C7H11N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h8,11H,1-4H2,(H,9,10) |
InChI Key |
IPWIUPXWNWZYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(N2)CO |
Origin of Product |
United States |
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